5-fluoro-1H-pyrazol-3-amine
Overview
Description
5-Fluoro-1H-pyrazol-3-amine is a heterocyclic organic compound with the molecular formula C3H4FN3. It features a pyrazole ring substituted with a fluorine atom at the 5-position and an amino group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
The biological activities of pyrazole derivatives can range from antimicrobial to anti-inflammatory, depending on their specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
5-Fluoro-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with kinases such as p38MAPK, which are crucial for cell signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. This compound’s ability to interact with multiple targets makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and cell proliferation . Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it can inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the cytoplasm, where it can interact with metabolic enzymes and affect cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with fluorinated ketones or aldehydes. For instance, the reaction of 3-fluoropyruvic acid with hydrazine hydrate can yield this compound under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process often includes steps such as halogenation, cyclization, and purification to achieve the desired product with high purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can act as a precursor for the synthesis of fused heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazolopyrimidines, and other fused heterocyclic systems. These products often exhibit enhanced biological activities and are valuable in medicinal chemistry .
Scientific Research Applications
5-Fluoro-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the synthesis of agrochemicals and materials science
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminopyrazoles such as 3-amino-1H-pyrazole and 5-amino-1H-pyrazole. These compounds share structural similarities but differ in their substitution patterns and biological activities .
Uniqueness
5-Fluoro-1H-pyrazol-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
5-fluoro-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4FN3/c4-2-1-3(5)7-6-2/h1H,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAGRTARAUTNOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159196-53-8 | |
Record name | 5-Fluoro-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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